molecular formula C20H19FN2OS2 B2397522 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide CAS No. 1421478-20-7

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2397522
CAS No.: 1421478-20-7
M. Wt: 386.5
InChI Key: QBWBBJNMBFHUMG-UHFFFAOYSA-N
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Description

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the phenylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or thiols.

Scientific Research Applications

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-2-hydroxy-N-methylpropanamide
  • N-(2-Fluorophenyl)-2-(4-methyl-1-piperidinyl)propanamide

Uniqueness

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(phenylthio)propanamide is unique due to its combination of a thiazole ring, a fluorophenyl group, and a phenylthio group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-14-18(26-20(23-14)16-9-5-6-10-17(16)21)13-22-19(24)11-12-25-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWBBJNMBFHUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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